molecular formula C12H10F2N2 B1202820 3,3'-Difluorobenzidine CAS No. 448-97-5

3,3'-Difluorobenzidine

Cat. No. B1202820
CAS RN: 448-97-5
M. Wt: 220.22 g/mol
InChI Key: LVNPGQZSPDFZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluorocarbene-derived molecules, including 3,3'-Difluorobenzidine, often involves the generation of difluorocarbene radicals from precursors such as 3,3'-difluorodiazirine (CF2N2). This process is crucial for the creation of a variety of fluorinated organic compounds. Techniques for synthesizing these radicals have evolved, focusing on more environmentally friendly and efficient methods. For example, the use of fluoroform (CHF3) as a difluorocarbene source represents a significant advancement in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes under moderate conditions (Thomoson & Dolbier, 2013).

Molecular Structure Analysis

The molecular structure of 3,3'-Difluorobenzidine and its derivatives, including difluorodiazirine, has been extensively studied. These analyses reveal that difluorodiazirine has no dipole moment in its ground state but exhibits significant dipole moments in its excited states. Such characteristics are crucial for understanding the reactivity and interaction potential of these molecules (Terrabuio, Haiduke, & Matta, 2016).

Chemical Reactions and Properties

The reactivity of 3,3'-Difluorobenzidine derivatives, especially difluorocarbene, with various substrates leads to a plethora of chemical transformations. These reactions include difluoromethylation, gem-difluorocyclopropanation, and the formation of difluoromethyl ethers and thioethers. The versatility of difluorocarbene in these reactions underscores its importance in synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Ni & Hu, 2014).

Scientific Research Applications

Mutagenicity Research

  • Scientific Field : Carcinogenesis .
  • Application Summary : 3,3’-Difluorobenzidine (F2Bz) is used in mutagenicity research, where it is compared with other dihalogenated benzidines for their ability to revert Salmonella typhimurium .
  • Methods of Application : The compounds are tested for their direct-acting mutagenic effects towards S. typhimurium strain TA98. The mutagenicity of these compounds increases greatly with the addition of hamster hepatic S-9 activation .
  • Results : The relative mutagenicities in all systems are CI2Bz = Br2Bz > F2Bz > Bz. F2Bz, CI2Bz, and Br2Bz are direct-acting mutagens towards S. typhimurium strain TA98 .

Selective Extraction of Pollutants

  • Scientific Field : Environmental Chemistry .
  • Application Summary : 3,3’-Difluorobenzidine is used in the development of molecularly imprinted polysiloxane microspheres (MIPS) for the selective extraction of the 3,3’-dichlorobenzidine pollutant .
  • Methods of Application : MIPS are synthesized by covalent imprinting and characterized by Fourier-transform infrared spectroscopy, nuclear magnetic resonance, and transmission electron microscopy. The adsorption capacity and recognition selectivity toward 3,3’-dichlorobenzidine are studied using ultraviolet spectroscopy and high-performance liquid chromatography .
  • Results : The amount of 3,3’-dichlorobenzidine adsorbed by MIPS is greater by a factor of ten compared with non-imprinted polysiloxane microspheres. The binding capacity of MIPS for 3,3’-dichlorobenzidine is seven times larger than diphenylamine .

Trace-Level Determination in Environmental Samples

  • Scientific Field : Environmental Chemistry .
  • Application Summary : 3,3’-Difluorobenzidine is used in the development of a simple, rapid, and reliable online methodology for the determination of benzidine and 3,3’-dichlorobenzidine in natural waters .
  • Methods of Application : The analytes are extracted and preconcentrated from aqueous samples in a small stainless steel precolumn packed with a polymeric PLRP-S phase. The precolumn is further online-analyzed by reversed-phase gradient-elution chromatography with a highly sensitive and selective coulometric detection at E = 700 mV .
  • Results : The detection limits of the method in fortified reagent water samples are 100 ng/L for benzidine and 50 ng/L for 3,3’-DCB .

Synthesis of Dihalogenated Benzidines

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3,3’-Difluorobenzidine is used in the synthesis of dihalogenated benzidines .
  • Methods of Application : 3,3’-Difluorobenzidine and 3,3’-dibromobenzidine are synthesized and compared with 3,3’-dichlorobenzidine for their ability to revert Salmonella typhimurium .
  • Results : The relative mutagenicities in all systems are CI2Bz = Br2Bz > F2Bz > Bz .

Electrochemical Detection in Aqueous Environmental Samples

  • Scientific Field : Environmental Chemistry .
  • Application Summary : 3,3’-Difluorobenzidine is used in the development of a simple, rapid, and reliable online methodology for the determination of benzidine and 3,3’-dichlorobenzidine in natural waters .
  • Methods of Application : The analytes are extracted and preconcentrated from aqueous samples in a small stainless steel precolumn packed with a polymeric PLRP-S phase. The precolumn is further online-analyzed by reversed-phase gradient-elution chromatography with a highly sensitive and selective coulometric detection at E = 700 mV .
  • Results : The detection limits of the method in fortified reagent water samples are 100 ng/L for benzidine and 50 ng/L for 3,3’-DCB .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) provided by the manufacturer .

Future Directions

The recent discovery of the AV 3 Sb 5 (A=K, Rb, Cs) kagome superconductors launched a growing field of research investigating electronic instabilities in kagome metals .

properties

IUPAC Name

4-(4-amino-3-fluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNPGQZSPDFZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196304
Record name 3,3'-Difluorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluorobenzidine

CAS RN

448-97-5
Record name 3,3'-Difluorobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Difluorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diamino-3,3'-difluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
S Savard, PD Josephy - Carcinogenesis, 1986 - academic.oup.com
3, 3'- Difluorobenzidine (F 2 Bz), and 3, 3'- dibromobenzidine (Br 2 Bz) were synthesized and compared with 3, 3'-dichloro-benzidine (C1 2 Bz) for ability to revert Salmonella …
Number of citations: 24 academic.oup.com
T Ikeda, I Aprahamian, JF Stoddart - Organic Letters, 2007 - ACS Publications
A guest molecule a bis-N-tetraethyleneglycol-substituted 3,3‘-difluorobenzidine derivative has been synthesized, and its complexation with the host, cyclobis(paraquat-p-phenylene), …
Number of citations: 52 pubs.acs.org
DV Banthorpe, M O'Sullivan - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
The acid conversion of 2,2′-difluorohydrazobenzene in ‘60%’ aqueous dioxan at 25 is of first order in the hydrazo-compound and second order in hydrogen ions. The reaction is …
Number of citations: 2 pubs.rsc.org
S Savard, PD Josephy - Mutagenesis, 1987 - academic.oup.com
3-Fluorobenzidine (FBz), 3-chlorobenzidine (CIBz), 3-bromobenzidine (BrBz), 3,3', 5,5'-tetrafluorobenzidine (F 4 Bz), and 3,3', 5,5'-tetrachlorobenzidine (Cl 4 Bz) were synthesized and …
Number of citations: 6 academic.oup.com
KT Chung, SC Chen, TY Wong, YS Li… - Toxicological …, 2000 - academic.oup.com
The Ames Salmonella/microsome assay was employed to test the mutagenicity of benzidine and its analogs using strains TA98 and TA100 in the presence and absence of Aroclor 1254…
Number of citations: 76 academic.oup.com
Z You, MD Brezzell, SK Das, MC Espadas-Torre… - Mutation Research …, 1993 - Elsevier
Benzidine and its 3,3′-diamino, 3,3′-dimethyl, 3,3′-dimethoxy, 3,3′-difluoro, 3,3′-dichloro, 3,3′-dibromo, 3,3′-dicarbomethoxy and 3,3′-dinitro derivatives together with 2-…
Number of citations: 43 www.sciencedirect.com
ED BERGMANN, M BENTOV - The Journal of Organic Chemistry, 1954 - ACS Publications
The usual method for the preparation of fluoro-substituted aromatic amines consists in the diazotization of nitro-substituted aromatic amines, precipitation and decomposition of the …
Number of citations: 14 pubs.acs.org
G Barin, A Coskun, MMG Fouda, JF Stoddart - ChemPlusChem, 2012 - Wiley Online Library
The beauty and utility of interlocked architectures have been making their way relentlessly into chemistry in the form of mechanically interlocked molecules (MIMs) for almost half a …
R Xin, L Zhouyang, D Jinpei, W Shi - Журнал физической химии, 2010 - elibrary.ru
Theoretical investigation on the stabilities and spectroscopic properties of the complexes formed by cyclobis (paraquat-p-anthracene) with pharmaceutical molecules were performed …
Number of citations: 0 elibrary.ru
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com

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